molecular formula C19H21F3N4O3S2 B4620563 ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate

ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate

Cat. No. B4620563
M. Wt: 474.5 g/mol
InChI Key: RHQSCTRYWORXOK-UHFFFAOYSA-N
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Description

This analysis covers the synthesis, molecular structure, chemical reactions, and properties of a complex organic compound. Due to its specific structure and functional groups, it exhibits unique chemical and physical properties valuable for various scientific applications. Although direct studies on this exact compound are scarce, related research provides insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (TEA) solution at room temperature, leading to various ethyl iminothiazolopyridine-4-carboxylates and other derivatives through reaction with cyanoacrylate derivatives (H. M. Mohamed, 2021). These synthesis routes highlight the versatility and reactivity of thiazole and pyridine moieties, which are likely relevant to the target compound.

Molecular Structure Analysis

Structural determination methods such as X-ray diffraction and spectroscopic data are crucial for confirming the molecular structure of synthesized compounds. For example, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate's crystal structure was determined by X-ray diffraction, providing detailed insights into its molecular configuration (L. Minga, 2005). Similar analytical techniques would apply to the study of our target compound, revealing its conformation and stability.

Chemical Reactions and Properties

The reactivity of such compounds often involves nucleophilic substitution reactions, cyclization, and interactions with electrophilic reagents leading to the formation of various heterocyclic structures. For instance, the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole carboxylates and their further reaction to form pyrido and pyrimidinyl derivatives illustrates the complex reactivity pathways possible for thiazole and pyridine-based compounds (Martina Žugelj et al., 2009).

Physical Properties Analysis

The physical properties such as melting points, boiling points, solubility, and crystal structure are determined by the compound's molecular structure. The arrangement of atoms and the presence of functional groups significantly influence these properties. For compounds with similar structures, techniques like X-ray crystallography provide insight into their solid-state configurations, affecting their melting and boiling points (D. Lynch & I. Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are central to understanding a compound's applications. The synthesis and reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate towards the formation of trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives underline the impact of trifluoromethyl groups on chemical behavior (Yan‐Chao Wu et al., 2006).

Scientific Research Applications

Metabolism and Detection of Chemical Compounds

Research on the metabolism and detection of chemical compounds in biological systems is a vital area. For example, studies on metabolites of etridiazole in urine of rats and humans have developed selective and sensitive analytical procedures for determining these compounds, highlighting the importance of monitoring environmental and pharmaceutical compounds in biological systems (Welie et al., 2005).

Neuropharmacological Studies

Compounds with complex chemical structures are often studied for their neuropharmacological effects. The effects of receptor antagonists on negatively reinforced learning provide insights into the neurochemical pathways involved in learning and memory, indicating the therapeutic potential of chemical compounds in neurology and psychiatry (Gravius et al., 2005).

Toxicology and Safety Evaluation

Toxicological studies, such as those on the effects of certain compounds on coronary blood flow or the treatment of ethylene glycol poisoning without hemodialysis, demonstrate the application of chemical compounds in evaluating safety and therapeutic interventions in cases of poisoning or adverse drug reactions (Luebs et al., 1966; Boyer et al., 2001).

Pharmacokinetics and Drug Metabolism

Understanding the pharmacokinetics and metabolism of drugs is crucial for drug development and therapeutic application. Studies on the pharmacokinetics of beta-carboline derivatives in humans illustrate the importance of these research applications in developing safe and effective therapeutic agents (Krause & Dorow, 1993).

Environmental and Public Health

Research on the environmental exposure to pesticides and the occurrence of parabens and their metabolites in human samples highlights the intersection between chemical compounds, environmental science, and public health. These studies are essential for assessing the impact of chemical exposure on human health and developing strategies for reducing harmful exposures (Babina et al., 2012; Zhang et al., 2020).

properties

IUPAC Name

ethyl 4-[[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-2-(3-methoxypropylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3S2/c1-4-29-17(27)15-13(25-18(31-15)24-6-5-7-28-3)10-30-16-12(9-23)11(2)8-14(26-16)19(20,21)22/h8H,4-7,10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQSCTRYWORXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCCCOC)CSC2=C(C(=CC(=N2)C(F)(F)F)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate
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ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate
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ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate

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